

1-(Chloromethyl)-1H-indazole: A Strategic Building Block for N1-Functionalization

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Compound of Interest

Compound Name: 1-(Chloromethyl)-1H-indazole

CAS No.: 1196-20-9

Cat. No.: B15395753

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Executive Summary

1-(Chloromethyl)-1H-indazole (CAS: Not widely listed as a commodity chemical; often generated in situ) is a reactive electrophile serving as a critical intermediate in medicinal chemistry. It functions primarily as a methylene-linked indazole donor, allowing researchers to attach the privileged indazole pharmacophore to nucleophiles (amines, alcohols, thiols, carboxylates) via the N1 position.

Its primary utility lies in overcoming the classic regioselectivity challenge of indazole alkylation (N1 vs. N2 selectivity). By pre-installing the electrophilic handle at the N1 position, this building block ensures the formation of exclusively N1-substituted products, avoiding the formation of N2-isomers common in direct alkylation strategies.

Chemical Identity & Properties

- Systematic Name: **1-(Chloromethyl)-1H-indazole**
- Molecular Formula: $C_8H_7ClN_2$ ^[1]

- Molecular Weight: 166.61 g/mol
- Reactivity Class: Soft Electrophile / Alkylating Agent
- Structural Motif: N-Chloromethyl azole (Mannich base precursor)

Structural Analysis

The molecule features a chloromethyl group attached to the pyrrole-like nitrogen (N1). This C-Cl bond is highly activated due to the adjacent nitrogen lone pair, which can stabilize the incipient carbocation (iminium ion character) during substitution reactions.

Property	Description
Electrophilicity	High; reacts rapidly with heteroatom nucleophiles.
Stability	Moisture sensitive. Susceptible to hydrolysis to 1-(hydroxymethyl)-1H-indazole.
Regiochemistry	Locks the scaffold in the 1H-tautomeric form.
Storage	Anhydrous conditions, inert atmosphere (Ar/N ₂), < -20°C recommended.

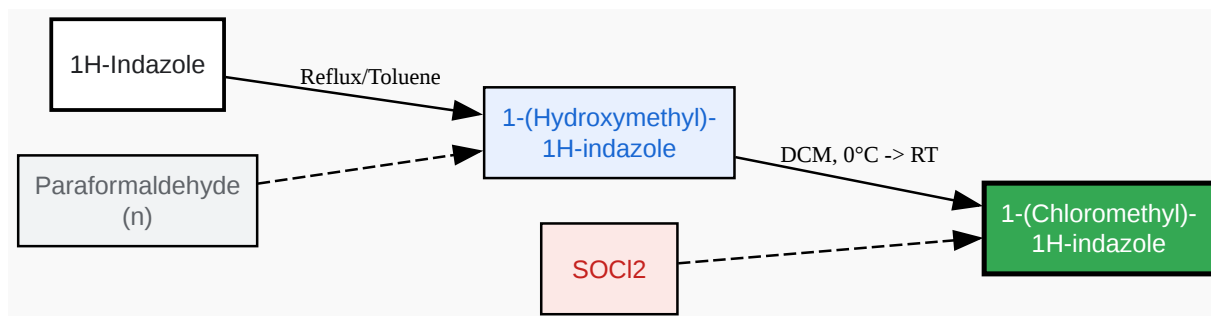
Synthesis & Preparation

Due to its high reactivity, **1-(chloromethyl)-1H-indazole** is frequently prepared in situ or used immediately after isolation. The synthesis proceeds via the N-hydroxymethyl intermediate (hemiaminal), followed by chlorination.

Mechanistic Pathway[2][3][4]

- Hydroxymethylation: Reaction of 1H-indazole with paraformaldehyde forms the N-hydroxymethyl adduct. This reaction is reversible.
- Chlorination: Treatment with thionyl chloride () converts the hydroxyl group to the chloride. The byproduct is

and



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Figure 1: Synthetic route to **1-(Chloromethyl)-1H-indazole** via the hydroxymethyl intermediate.

Experimental Protocol: Preparation of **1-(Chloromethyl)-1H-indazole**

Note: This procedure assumes anhydrous conditions. Perform in a fume hood.

- Step A: 1-(Hydroxymethyl)-1H-indazole
 - Dissolve 1H-indazole (10 mmol) and paraformaldehyde (15 mmol eq.) in toluene (20 mL).
 - Heat to reflux for 2–4 hours. The suspension will clear as the hemiaminal forms.
 - Cool to room temperature (RT). The product may precipitate; if not, concentrate in vacuo.
 - Checkpoint: Verify formation by TLC (lower R_f than indazole).
- Step B: Chlorination
 - Suspend the crude 1-(hydroxymethyl)-1H-indazole in anhydrous dichloromethane (DCM, 20 mL).
 - Cool to 0°C under nitrogen.

- Add thionyl chloride (12 mmol) dropwise. Caution: Gas evolution ().
- Stir at RT for 1–2 hours. The solution typically becomes clear.
- Isolation: Evaporate volatiles under reduced pressure to yield the crude chloromethyl derivative as a solid or oil.
- Usage: Use immediately for the coupling step. Do not perform aqueous workup (hydrolysis risk).

Reactivity & Medicinal Chemistry Applications

The 1-(chloromethyl) motif acts as a "Formaldehyde Equivalent" that bridges the indazole nitrogen to a nucleophile.

Regioselective N1-Functionalization

Direct alkylation of indazole with alkyl halides (e.g.,

) often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers, requiring tedious chromatographic separation.

- The Solution: By using **1-(chloromethyl)-1H-indazole**, the N1 bond is already formed. Reaction with a nucleophile () displaces the chloride, retaining the N1 attachment.
- Reaction:

Prodrug Design (N-Acyloxymethyl / N-Phosphonooxymethyl)

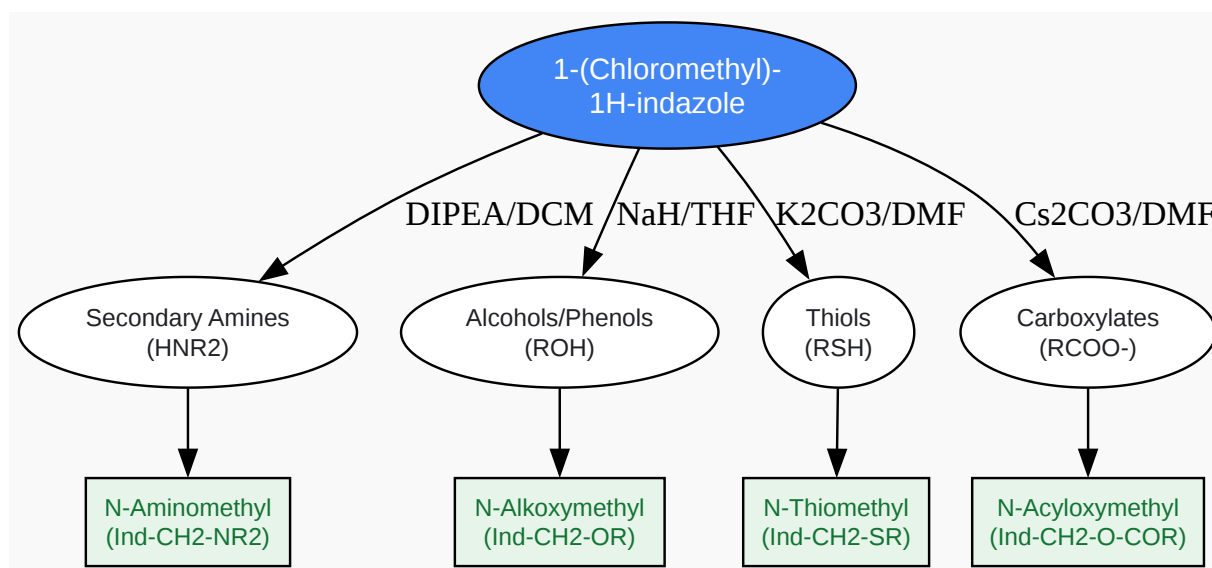
While less common than for tetrazoles or imidazoles, the N-chloromethyl indazole can be reacted with carboxylic acids or phosphates to generate prodrugs.

- Mechanism: The

linkage is susceptible to esterases, releasing formaldehyde and the free indazole drug in vivo.

Mannich-Type Linkages

It reacts with secondary amines to form stable tertiary amines (N-aminomethyl indazoles). These are common motifs in kinase inhibitors where the basic amine improves solubility and interacts with solvent-exposed regions of the protein.



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Figure 2: Divergent reactivity of **1-(chloromethyl)-1H-indazole** with various nucleophiles.

Standard Coupling Protocol

Objective: Synthesis of 1-((4-methylpiperazin-1-yl)methyl)-1H-indazole (Example of N-aminomethylation).

- Preparation: Prepare **1-(chloromethyl)-1H-indazole** (approx. 5 mmol) as described in Section 3. Dissolve in anhydrous acetonitrile (ACN, 15 mL).
- Nucleophile Addition: Add N-methylpiperazine (5.5 mmol) and Potassium Carbonate (, 10 mmol).

- Alternative Base: Diisopropylethylamine (DIPEA) can be used for homogenous conditions in DCM.
- Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Look for M+H of product).
 - Note: Heating is rarely required and may degrade the reagent.
- Workup:
 - Filter off inorganic salts.[2]
 - Concentrate the filtrate.[3]
 - Redissolve in DCM and wash with water (to remove excess amine/salts).
- Purification: The product is a tertiary amine.[4] Purify via flash chromatography (DCM/MeOH) or recrystallization.

Safety & Handling

- Alkylating Agent: Like all -haloamines, **1-(chloromethyl)-1H-indazole** is a potent alkylating agent. It can alkylate DNA. Handle with extreme caution using gloves, goggles, and a fume hood.
- Hydrolysis: Upon contact with moisture, it releases formaldehyde (carcinogen) and HCl.
- Stability: Do not store for long periods. Prepare fresh. If storage is necessary, keep under Argon at -20°C.

References

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(Note: Specific CAS-indexed papers for the 1-chloromethyl derivative are rare; the chemistry is extrapolated from the well-documented 1-hydroxymethyl and general N-chloromethyl azole literature.)

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Sources

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- To cite this document: BenchChem. [1-(Chloromethyl)-1H-indazole: A Strategic Building Block for N1-Functionalization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15395753/docs#1-chloromethyl-1h-indazole-a-strategic-building-block-for-n1-functionalization>]

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